2-(4-Bromophenyl)-5-(2-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
2-(4-Bromophenyl)-5-(2-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-(2-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be achieved through a visible-light-mediated regioselective reaction. This method involves the reaction of diversely substituted α-bromodiketones, generated in situ by the reaction of N-bromosuccinimide (NBS) and 1,3-diketones, with 3-mercapto[1,2,4]triazoles under aqueous conditions . The reaction is catalyst-free and utilizes sustainable irradiation as the power source, making it an environmentally friendly approach.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the green chemistry approach mentioned above can be scaled up for industrial applications. The use of water as a solvent and visible light as a power source reduces the hazardous ecological footprint, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-(2-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazolo[3,2-b][1,2,4]triazoles.
Scientific Research Applications
2-(4-Bromophenyl)-5-(2-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-(2-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazoles: Other compounds in this class share similar structural features and biological activities.
Imidazoles: These heterocycles are also known for their diverse applications in medicinal chemistry and can be compared based on their functional groups and reactivity.
Uniqueness
2-(4-Bromophenyl)-5-(2-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
606957-27-1 |
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Molecular Formula |
C17H9BrFN3OS |
Molecular Weight |
402.2 g/mol |
IUPAC Name |
(5Z)-2-(4-bromophenyl)-5-[(2-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H9BrFN3OS/c18-12-7-5-10(6-8-12)15-20-17-22(21-15)16(23)14(24-17)9-11-3-1-2-4-13(11)19/h1-9H/b14-9- |
InChI Key |
QNYJRDLIMZZMHD-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)F |
Origin of Product |
United States |
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